molecular formula C18H22BrN5S B4364933 5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4364933
M. Wt: 420.4 g/mol
InChI Key: DWRBYNFLOQQTSN-UHFFFAOYSA-N
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Description

The compound 5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic molecule It contains multiple functional groups, including a pyrazole ring, a triazole ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, triazole, and thiol groups, such as:

Uniqueness

The uniqueness of 5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-yl]-4-(2,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN5S/c1-10-6-7-11(2)15(8-10)24-17(20-21-18(24)25)12(3)9-23-14(5)16(19)13(4)22-23/h6-8,12H,9H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRBYNFLOQQTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C(C)CN3C(=C(C(=N3)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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